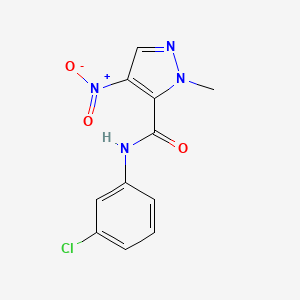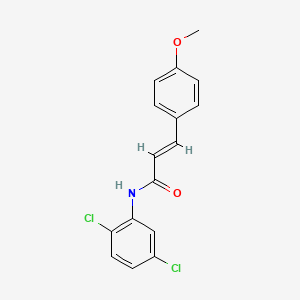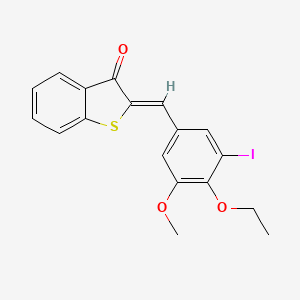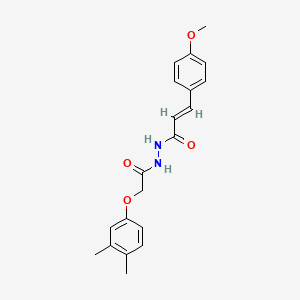
N-(3-chlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-clorofenil)-2-metil-4-nitropirazol-3-carboxamida es un compuesto orgánico sintético que pertenece a la clase de los derivados de pirazol. Este compuesto se caracteriza por la presencia de un grupo clorofenilo, un grupo nitro y un grupo carboxamida unidos a un anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-clorofenil)-2-metil-4-nitropirazol-3-carboxamida típicamente implica la reacción de 3-clorofenilhidrazina con acetoacetato de etilo para formar el derivado de pirazol correspondiente. Este intermedio se nitra luego utilizando un agente nitrante como el ácido nítrico para introducir el grupo nitro. El paso final implica la reacción del pirazol nitrado con un derivado de ácido carboxílico adecuado, como un cloruro de ácido o un anhídrido, para formar la carboxamida.
Métodos de producción industrial
La producción industrial de N-(3-clorofenil)-2-metil-4-nitropirazol-3-carboxamida puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, y podría incluir pasos adicionales como la purificación por recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-clorofenil)-2-metil-4-nitropirazol-3-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reducción: El grupo carboxamida se puede hidrolizar al ácido carboxílico correspondiente en condiciones ácidas o básicas.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno y un catalizador de paladio.
Reducción: Hidrólisis ácida o básica utilizando ácido clorhídrico o hidróxido de sodio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación del derivado amino correspondiente.
Reducción: Formación del ácido carboxílico correspondiente.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N-(3-clorofenil)-2-metil-4-nitropirazol-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por su posible uso como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-clorofenil)-2-metil-4-nitropirazol-3-carboxamida involucra su interacción con objetivos moleculares específicos. El grupo nitro puede participar en reacciones redox, mientras que el grupo carboxamida puede formar enlaces de hidrógeno con moléculas biológicas. Estas interacciones pueden afectar varias vías bioquímicas, lo que lleva a las actividades biológicas observadas del compuesto.
Comparación Con Compuestos Similares
N-(3-clorofenil)-2-metil-4-nitropirazol-3-carboxamida se puede comparar con otros compuestos similares como:
N-(3-clorofeniletil)-4-nitrobenzamida: Similar en estructura pero con un sistema de anillo central diferente.
2-cloro-N-(2-clorofenil)nicotinamida: Contiene un grupo clorofenilo y un grupo nitro pero con un anillo heterocíclico diferente.
N-(2-bromofenil)-2-cloronicotiamida: Grupos funcionales similares pero con un átomo de bromo en lugar de cloro.
Propiedades
Número CAS |
311813-99-7 |
|---|---|
Fórmula molecular |
C11H9ClN4O3 |
Peso molecular |
280.67 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN4O3/c1-15-10(9(6-13-15)16(18)19)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,14,17) |
Clave InChI |
YPQGBUDGIYUDHY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl |
Solubilidad |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11694097.png)

![N-(3-methylphenyl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide](/img/structure/B11694106.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694115.png)
![(2Z)-N-acetyl-6-bromo-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11694120.png)


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11694129.png)
![6-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11694132.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694138.png)
![5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione](/img/structure/B11694183.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694190.png)
